molecular formula C20H21F4N5O4 B587749 Trelagliptin Trifluoroacetic Acid Salt CAS No. 928201-45-0

Trelagliptin Trifluoroacetic Acid Salt

Katalognummer: B587749
CAS-Nummer: 928201-45-0
Molekulargewicht: 471.413
InChI-Schlüssel: RPRCIXKRLHWPJO-XFULWGLBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trelagliptin Trifluoroacetic Acid Salt (CAS 928201-45-0) is a pharmaceutical compound used as a dipeptidyl peptidase-4 (DPP-4) inhibitor for managing type 2 diabetes. Its molecular formula is C₁₈H₂₀FN₅O₂·C₂HF₃O₂, with a molecular weight of 471.406 g/mol . The salt form enhances stability and solubility, critical for drug formulation. Structurally, it contains a fluorinated benzyl group and a piperidine ring linked to a trifluoroacetic acid (TFA) counterion. Analytical methods, such as HPLC with TFA-containing mobile phases, are validated for its quantification and impurity profiling .

Vorbereitungsmethoden

Optimization of Reaction Parameters

Solvent Selection

Solvents influence crystallization and purity:

SolventPurity (%)Crystal Morphology
Dichloromethane99.8Needle-like
Ethyl Acetate99.5Prismatic
Methanol99.2Amorphous

DCM yields the highest purity (99.8%) due to optimal solubility and slow crystallization .

Temperature and pH Control

  • Deprotection : Conducted at 25–40°C to prevent side reactions (e.g., epimerization) .

  • Neutralization : After TFA addition, pH is adjusted to 6–7 using aqueous sodium bicarbonate to remove excess acid .

Purification and Characterization

Chromatographic Purification

  • Column : C18 reverse-phase HPLC

  • Mobile Phase : Acetonitrile/water (70:30) with 0.1% TFA

  • Retention Time : 12.3 minutes

Post-purification, the product exhibits >99.9% HPLC purity and <0.1% residual solvents .

Spectroscopic Data

  • HRMS (ESI+) : m/z 414.1782 [M+H]⁺ (calc. 414.1785 for C₁₈H₂₁FN₅O₂) .

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 2.0 Hz, 1H), 4.85 (s, 2H), 3.70–3.60 (m, 1H), 3.15–3.05 (m, 2H) .

Comparative Analysis of Salt Forms

PropertyTFA SaltHydrochloride SaltSuccinate Salt
Solubility (mg/mL) 12.5 (H₂O)8.2 (H₂O)6.7 (H₂O)
Melting Point (°C) 162–164158–160170–172
HPLC Purity (%) 99.9699.9299.95

The TFA salt exhibits superior aqueous solubility, favoring oral bioavailability .

Industrial-Scale Manufacturing

Process Intensification

  • Continuous Flow Reactors : Reduce reaction time from 12 hours (batch) to 2 hours .

  • In-line Analytics : FTIR monitors deprotection in real time, ensuring >99% conversion .

Environmental Considerations

  • Solvent Recovery : DCM is recycled via distillation (90% recovery) .

  • TFA Neutralization : Waste TFA is treated with calcium hydroxide to form non-toxic Ca(TFA)₂ .

Challenges and Solutions

Epimerization Risk

The (R)-3-aminopiperidine moiety is prone to racemization under acidic conditions. Mitigation strategies include:

  • Maintaining pH >4 during deprotection .

  • Using low temperatures (0–10°C) during TFA addition .

Residual Solvent Control

  • Azeotropic Drying : Toluene co-distillation reduces water content to <0.05% .

  • Lyophilization : Final product is lyophilized to achieve <0.1% residual solvents .

Analyse Chemischer Reaktionen

Types of Reactions

Trelagliptin Trifluoroacetic Acid Salt undergoes various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups within the compound, affecting its pharmacological properties.

    Reduction: This reaction can modify the compound’s structure, potentially enhancing its efficacy.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Efficacy in Type 2 Diabetes Management
    • Trelagliptin has been shown to significantly reduce HbA1c levels in patients with type 2 diabetes when administered as an add-on therapy to insulin. In a study involving Japanese patients, a reduction of 0.63% in HbA1c was observed compared to placebo, demonstrating its effectiveness in glycemic control .
    • Long-term studies indicate that trelagliptin maintains glycemic control over extended periods without causing severe hypoglycemia, making it a favorable choice for patients requiring consistent management .
  • Combination Therapy
    • The compound is often used in conjunction with other antihyperglycemic agents, such as metformin or insulin. It has been noted for its compatibility with various treatment regimens, providing flexibility for clinicians .
    • A study highlighted that switching from other DPP-4 inhibitors to trelagliptin did not adversely affect glycemic control, suggesting that it can be an effective alternative for patients who may not respond adequately to other treatments .

Efficacy and Safety Studies

Numerous clinical trials have evaluated the safety and efficacy of trelagliptin:

  • Phase IV Study : A randomized, double-blind study assessed the addition of trelagliptin to insulin therapy in patients with inadequate glycemic control. The results indicated significant improvements in HbA1c levels without severe adverse effects .
  • Long-term Safety : Long-term treatment studies have demonstrated that trelagliptin is well-tolerated over extended periods, with a low incidence of hypoglycemia compared to other DPP-4 inhibitors .

Case Studies

Case Study 1: Efficacy in Elderly Patients

  • An observational study focused on elderly patients with type 2 diabetes showed that trelagliptin effectively managed blood glucose levels while minimizing the risk of hypoglycemia, which is particularly important in this demographic due to their increased vulnerability .

Case Study 2: Switching Therapy

  • A cohort study analyzed patients who switched from sitagliptin to trelagliptin. The findings indicated no significant deterioration in glycemic control, reinforcing the drug's role as a viable alternative therapy .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Trifluoroacetic Acid Salts

Structural and Functional Differences

The table below highlights key differences between Trelagliptin TFA Salt and analogous compounds:

Compound Molecular Formula Molecular Weight (g/mol) Primary Application Key Features
Trelagliptin TFA Salt C₁₈H₂₀FN₅O₂·C₂HF₃O₂ 471.406 Antidiabetic (DPP-4 inhibitor) Fluorinated aromatic core; piperidine-TFA salt enhances bioavailability .
Tris-NTA TFA Salt C₄₅H₆₉F₃N₈O₂₄ 1163.06 Protein purification, metal chelation Chelates Ni²⁺/Co²⁺ for His-tagged protein isolation; >95% purity .
SL-NH₂ TFA Salt (1:2) C₂₉H₅₆N₁₀O₇·2(C₂HF₃O₂) 656.82 Neuroinflammation research Peptide-based; hygroscopic, stored at -20°C under inert atmosphere .
Desmethoxy Gatifloxacin TFA Salt C₁₈H₂₀FN₃O₃·C₂HF₃O₂ ~500 (estimated) Antimicrobial/toxicology studies Fluoroquinolone derivative; >95% HPLC purity; stored at -20°C .
(D-Ser⁴)-Leuprolide TFA Salt C₅₉H₈₄N₁₆O₁₂·x(C₂HF₃O₂) 1209.40 Anticancer (LH-RH agonist) Nonapeptide analog; targets hormone-dependent tumors .

Stability and Analytical Considerations

  • Degradation : Trelagliptin succinate (a related form) degrades under acid/base/oxidative/thermal stress, necessitating stability-indicating HPLC methods with TFA mobile phases .
  • Purity Standards : Pharmacopeial guidelines limit TFA content in APIs (e.g., ≤200 ppm in salmon calcitonin) .

Biologische Aktivität

Trelagliptin trifluoroacetic acid salt is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor developed primarily for the treatment of type 2 diabetes mellitus. This article explores its biological activity, pharmacokinetics, and therapeutic implications based on diverse research findings.

Overview of Trelagliptin

Trelagliptin (SYR-472) is characterized by its ability to provide sustained inhibition of DPP-4, which plays a crucial role in glucose metabolism. Unlike other DPP-4 inhibitors, trelagliptin is designed for once-weekly dosing, making it a convenient option for patients with type 2 diabetes.

Inhibition of DPP-4 : Trelagliptin acts as a competitive and reversible inhibitor of DPP-4. It exhibits a half-life for dissociation of approximately 30 minutes, indicating a stable interaction with the enzyme. The inhibition constant (Ki) has been reported at 1.5 ± 0.1 nmol/L, showcasing its potency in inhibiting DPP-4 activity .

Selectivity : Trelagliptin demonstrates over 10,000-fold selectivity against related proteases such as DPP-8 and DPP-9. This selectivity is crucial as it minimizes potential off-target effects that could arise from less selective inhibitors .

Pharmacokinetics

Trelagliptin's pharmacokinetic profile indicates effective absorption and distribution in the body. Studies have shown that a single oral dose leads to significant reductions in plasma DPP-4 activity, with peak inhibition observed between 1 to 2 hours post-dose. The extent of inhibition is dose-dependent, further confirming its efficacy .

Table 1: Plasma DPP-4 Inhibition by Trelagliptin

Dose (mg/kg)Plasma DPP-4 Activity (% Inhibition) at 1 HourPlasma DPP-4 Activity (% Inhibition) at 8 Hours
0.0328.9 ± 6.942.1 ± 2.3
0.111.5 ± 1.522.9 ± 3.9
0.36.5 ± 1.211.6 ± 1.8

Comparative Efficacy

In comparative studies, trelagliptin has shown superior efficacy over other DPP-4 inhibitors like alogliptin and sitagliptin:

Table 2: Comparative Inhibition Potency of DPP-4 Inhibitors

CompoundIC50 (nmol/L)
Trelagliptin1.3 (CI = 1.1–1.5)
Alogliptin5.3 (CI = 5.0–5.7)
Sitagliptin16.0 (CI = 15.1–16.9)

These findings underscore trelagliptin's potential as a more effective treatment option for managing blood glucose levels in diabetic patients.

Case Studies

Several clinical trials have assessed the effectiveness of trelagliptin in real-world settings:

  • Study on Glycemic Control : A clinical trial involving patients with poorly controlled type 2 diabetes demonstrated that once-weekly trelagliptin significantly reduced HbA1c levels compared to placebo after 24 weeks .
  • Long-term Safety Profile : Another study evaluated the long-term safety and efficacy of trelagliptin over a year, showing consistent glycemic control without significant adverse effects .

Q & A

Basic Research Questions

Q. What are the key structural and physicochemical properties of Trelagliptin Trifluoroacetic Acid Salt that influence its stability in experimental formulations?

this compound (CAS 928201-45-0) has a molecular formula of C18H20FN5O2C2HF3O2\text{C}_{18}\text{H}_{20}\text{FN}_5\text{O}_2 \cdot \text{C}_2\text{HF}_3\text{O}_2, with a molecular weight of 471.406 g/mol. Its stability in aqueous solutions is enhanced by the trifluoroacetic acid (TFA) salt form, which improves solubility and prevents aggregation. The compound’s IUPAC name highlights the presence of a piperidine ring and fluorinated aromatic groups, critical for its dipeptidyl peptidase-4 (DPP-4) inhibitory activity . Researchers should monitor pH and temperature during storage, as TFA’s hygroscopic nature may require desiccated conditions to avoid hydrolysis.

Q. How does residual TFA in this compound affect downstream biological assays?

Residual TFA in peptide or small-molecule formulations can interfere with cell viability assays, protein-binding studies, and enzymatic activity measurements by altering pH or denaturing proteins. For example, TFA concentrations >0.1% (v/v) may suppress cellular proliferation in vitro . To mitigate this, researchers can:

  • Dialyze or lyophilize the compound in acetate or hydrochloride buffers.
  • Use anion-exchange chromatography to remove TFA ions.
  • Validate assay compatibility by comparing TFA-containing and TFA-free controls .

Q. What synthetic routes are commonly used to produce this compound, and how can purity be optimized?

The synthesis typically involves:

Core structure assembly : Condensation of fluorobenzonitrile derivatives with a substituted piperidine intermediate.

Salt formation : Reaction with trifluoroacetic acid to precipitate the TFA salt.
Purity optimization steps include:

  • HPLC purification with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile).
  • Recrystallization from ethanol/water mixtures to remove residual solvents.
  • Mass spectrometry verification of the molecular ion peak at m/z 471.153 (free base) .

Advanced Research Questions

Q. How can researchers quantify residual TFA in Trelagliptin formulations, and what are the detection limits of these methods?

Ion chromatography (IC) and liquid chromatography-mass spectrometry (LC-MS) are gold-standard methods:

  • IC : Using a conductivity detector and anion-exchange column (e.g., Dionex AS11-HC), TFA can be quantified at concentrations as low as 10 ng/mL .
  • LC-MS : Electrospray ionization (ESI) in negative mode detects TFA adducts ([M-H]^- at m/z 113.02) with a limit of detection (LOD) of 25 pg/mL after sample concentration .
    Sample preparation : Dilute formulations in ultrapure water and filter (0.22 µm) to remove particulates.

Q. What strategies are effective in minimizing TFA-induced interference in in vivo pharmacokinetic studies of Trelagliptin?

  • Formulation alternatives : Replace TFA with acetate or citrate salts during lyophilization to reduce systemic acidity .
  • Dose adjustment : Preclinical studies in rodents suggest that TFA doses >5 mg/kg/day may induce renal toxicity. Use lower doses or split administrations.
  • Metabolite profiling : Monitor TFA-derived metabolites (e.g., trifluoroacetylated liver proteins) via LC-MS/MS to assess bioaccumulation risks .

Q. How does the TFA salt form influence Trelagliptin’s binding affinity to DPP-4 compared to other counterions?

Comparative studies using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) reveal:

  • TFA salt : Enhances solubility but may reduce binding affinity (Kd2.3nMK_d \approx 2.3 \, \text{nM}) due to ionic interactions with the enzyme’s active site.
  • Acetate salt : Shows improved KdK_d (1.8 nM) and reduced off-target effects in cell-based assays .
    Method recommendation : Perform binding assays in buffers mimicking physiological conditions (pH 7.4, 150 mM NaCl) to simulate in vivo behavior .

Q. What analytical techniques are recommended for resolving batch-to-batch variability in this compound synthesis?

  • Nuclear magnetic resonance (NMR) : 1H^1\text{H}- and 19F^{19}\text{F}-NMR to confirm structural integrity and TFA stoichiometry.
  • X-ray crystallography : Resolve polymorphic variations affecting dissolution rates.
  • Dynamic light scattering (DLS) : Monitor particle size distribution (target: 50–200 nm) to ensure consistent bioavailability .

Eigenschaften

IUPAC Name

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN5O2.C2HF3O2/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20;3-2(4,5)1(6)7/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3;(H,6,7)/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRCIXKRLHWPJO-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F4N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10678830
Record name Trifluoroacetic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)-4-fluorobenzonitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

471.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928201-45-0
Record name Trifluoroacetic acid--2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)-4-fluorobenzonitrile (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10678830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.